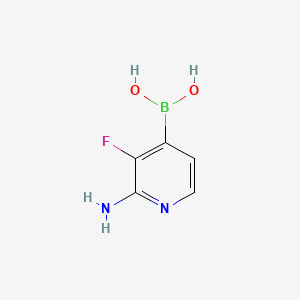

(2-Amino-3-fluoropyridin-4-YL)boronic acid

描述

Significance of Pyridyl Boronic Acids in Organic Synthesis and Chemical Biology

Pyridyl boronic acids are a class of organoboron compounds that have become indispensable tools in modern organic chemistry and related scientific fields. Their significance is primarily rooted in their role as key building blocks in the synthesis of complex molecules. One of the most prominent applications of pyridyl boronic acids is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. nbinno.comorgsyn.org This reaction is a cornerstone of synthetic chemistry, enabling the efficient formation of carbon-carbon (C-C) bonds to create biaryl and heteroaryl structures. organic-chemistry.org

The pyridine (B92270) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in many biologically active compounds and functional materials. researchgate.net By using pyridyl boronic acids in Suzuki-Miyaura couplings, chemists can readily introduce this important moiety into a target molecule. orgsyn.org The nitrogen atom within the pyridine ring can influence a molecule's electronic properties, solubility, and its ability to interact with biological targets, making it a valuable component in drug design. nbinno.com Consequently, pyridyl boronic acids are vital intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.com For instance, they serve as essential fragments for constructing the core structures of Active Pharmaceutical Ingredients (APIs). nbinno.com

Beyond medicinal chemistry, these compounds are crucial in materials science for developing advanced materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nbinno.com The incorporation of the pyridine unit allows for the fine-tuning of the electronic and photophysical properties of these materials. nbinno.com In the realm of chemical biology, the boronic acid functional group itself has unique properties, such as the ability to form reversible covalent bonds with diols, which are present in saccharides. nih.govwikipedia.org This characteristic allows for their use in molecular recognition, sensing systems, and for the selective transport of sugars across membranes. nih.govwikipedia.org

Overview of Heteroaryl Boronic Acid Chemistry

Heteroaryl boronic acids are a broad class of boronic acids that feature a heterocyclic aromatic ring, such as pyridine, furan, thiophene, or indole, attached to the boronic acid group (-B(OH)₂). researchgate.netsigmaaldrich.com Like their aryl boronic acid counterparts, they are versatile intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. researchgate.netsigmaaldrich.com This reaction allows for the coupling of the heteroaryl group with various organic halides or triflates, providing a powerful method for constructing complex molecular architectures. organic-chemistry.org

The synthesis of heteroaryl boronic acids can be achieved through several methods. arkat-usa.org A common and traditional approach is the metal-halogen exchange of a corresponding heteroaryl halide (e.g., bromo- or iodopyridine) with an organolithium reagent at low temperatures, followed by quenching the resulting organometallic species with a trialkyl borate (B1201080) ester. orgsyn.orgarkat-usa.org Another widely used method is the palladium-catalyzed cross-coupling of heteroaryl halides with diboron (B99234) reagents. nih.gov More recent developments include methods based on transition metal-catalyzed C-H bond activation for direct borylation. arkat-usa.org

Despite their synthetic utility, the chemistry of heteroaryl boronic acids is not without its challenges. A significant issue, particularly for certain isomers like 2-pyridyl boronic acids, is their inherent instability. researchgate.netresearchgate.net These compounds can be prone to protodeboronation, which is the cleavage of the carbon-boron bond, especially under the basic aqueous conditions often employed in Suzuki-Miyaura reactions. researchgate.netresearchgate.net This decomposition pathway can lead to lower yields and complicates their use. researchgate.net Consequently, significant research has been focused on developing more stable derivatives, such as boronate esters (e.g., pinacol (B44631) esters) or potassium heteroaryltrifluoroborates, which often exhibit enhanced stability while retaining their reactivity in cross-coupling reactions. arkat-usa.orgnih.gov

Unique Context of (2-Amino-3-fluoropyridin-4-YL)boronic acid within the Pyridyl Boronic Acid Family

This compound is a specialized reagent within the broader family of pyridyl boronic acids, distinguished by the specific arrangement of its functional groups. This compound features an amino group (-NH₂) at the 2-position, a fluorine atom (-F) at the 3-position, and the boronic acid moiety (-B(OH)₂) at the 4-position of the pyridine ring. This unique combination of substituents confers specific properties and reactivity, making it a valuable building block for targeted applications, particularly in medicinal chemistry. evitachem.com

The presence of the amino and fluorine groups significantly enhances the compound's utility. evitachem.com The 2-aminopyridine (B139424) scaffold is a key structural motif in many kinase inhibitors, where it often interacts with the hinge region of the kinase's ATP-binding pocket. mdpi.com The amino group can act as a crucial hydrogen bond donor, contributing to the binding affinity of a drug molecule to its biological target. mdpi.com

The fluorine atom at the 3-position further modulates the molecule's properties. Incorporating fluorine into drug candidates is a common strategy in medicinal chemistry to improve various pharmacokinetic and pharmacodynamic properties. arkat-usa.org Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity which can affect cell membrane permeability, and alter the acidity of nearby functional groups, thereby influencing binding interactions.

The boronic acid at the 4-position provides the reactive handle for incorporating this highly functionalized pyridine ring into larger molecules via Suzuki-Miyaura cross-coupling. evitachem.com The position of the boronic acid is also significant; 4-pyridylboronic acids generally show good stability compared to the more labile 2-pyridyl isomers. arkat-usa.org Therefore, this compound represents a stable, trifunctionalized building block that combines the proven biological relevance of the 2-aminopyridine moiety with the beneficial effects of fluorination, making it a highly desirable intermediate for the synthesis of complex, potentially bioactive compounds. evitachem.com

Data Tables

Table 1: Properties of this compound Hydrochloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2096336-63-7 | cusabio.com |

| Molecular Formula | C₅H₇BClFN₂O₂ | cusabio.com |

| Form | Lyophilized powder | cusabio.com |

| Purity | >95% | cusabio.com |

属性

IUPAC Name |

(2-amino-3-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BFN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCPDXQDKCPNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Amino 3 Fluoropyridin 4 Yl Boronic Acid

Fundamental Reactivity of the Boronic Acid Moiety

The boronic acid functional group, -B(OH)₂, is a versatile moiety characterized by a boron atom with a vacant p-orbital, rendering it a mild Lewis acid. This electronic feature governs its fundamental reactivity, including its interactions with Lewis bases like amines and its reversible covalent bonding with diols. In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar sp²-hybridized form and an anionic, tetrahedral sp³-hybridized boronate form upon reaction with a hydroxide (B78521) ion. nih.gov This equilibrium is pH-dependent and is a critical determinant of the compound's reactivity and stability. nih.gov

The Lewis acidic nature of the boron atom in (2-Amino-3-fluoropyridin-4-YL)boronic acid allows it to interact with Lewis bases, including amines. This interaction involves the donation of the nitrogen lone pair into the vacant p-orbital of the boron atom, forming a dative B-N bond. This coordination results in the formation of a tetracoordinate boronate species. nih.gov The formation of these adducts is a key step in boronic acid-catalyzed reactions, such as amidation reactions between carboxylic acids and amines. rsc.orgresearchgate.net

While boronic acids can form these adducts, detailed investigations into boron-catalyzed amidation reactions suggest that borinic acids, which have only two coordination sites, tend to form unreactive amino-carboxylate complexes. nih.gov This highlights the necessity of at least three free coordination sites on the boron atom for catalytic activity to occur. nih.gov The interaction between the boronic acid and the amine is often rapid and reversible, and the stability of the resulting adduct is influenced by the basicity of the amine and the Lewis acidity of the boronic acid. nih.govrsc.org

A hallmark of boronic acid reactivity is the formation of reversible covalent bonds with 1,2- and 1,3-diols, which are common structural motifs in saccharides. nih.govnih.gov This reaction results in the formation of stable five- or six-membered cyclic boronate esters. mdpi.com The process involves an equilibrium between the trigonal boronic acid and the diol, which combine to form a tetrahedral boronate ester. nih.gov

The stability and formation rate of these complexes are influenced by several factors, including the pH of the solution, the pKa of the boronic acid, and the structure and stereochemistry of the diol. nih.govnih.govacs.org Complexation is generally favored at pH values near or above the pKa of the boronic acid, where the more reactive tetrahedral boronate form is more prevalent. rsc.org Sugars with cis-diol configurations on a furanose ring, such as fructose, typically exhibit higher binding affinities than those without this arrangement. nih.gov This selective and reversible binding has been widely exploited in the development of saccharide sensors and responsive biomaterials. nih.govrsc.org

| Factor | Influence on Complexation | Rationale |

|---|---|---|

| Solution pH | Higher pH (near or above boronic acid pKa) generally increases binding. rsc.org | Favors the formation of the more reactive sp³-hybridized tetrahedral boronate anion. rsc.org |

| Boronic Acid pKa | Lower pKa values enable strong binding at lower pH. nih.gov | Electron-withdrawing groups on the aryl ring lower the pKa, increasing Lewis acidity. |

| Diol Structure | cis-diols on five-membered rings (furanose form) show the highest affinity. nih.gov | The geometry allows for the formation of a stable, low-strain five-membered cyclic boronate ester. nih.gov |

| Diol pKa | The optimal pH for complexation is related to the pKa of both the boronic acid and the diol. researchgate.net | Affects the overall equilibrium of the esterification reaction. researchgate.net |

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a significant decomposition pathway for many aryl- and heteroarylboronic acids, particularly under the basic aqueous conditions often used in cross-coupling reactions. ed.ac.uknih.gov The presence of both an electron-withdrawing fluorine atom and a basic aminopyridine ring system in this compound makes its stability particularly susceptible to the reaction conditions.

Generally, protodeboronation is slow in strongly acidic conditions. As the pH increases, the rate can change significantly. For many simple arylboronic acids, the reaction is fastest at high pH due to the formation of the anionic boronate species [ArB(OH)₃]⁻. ed.ac.ukacs.org This boronate is more electron-rich than the neutral boronic acid, making the aryl group more susceptible to electrophilic attack by a proton source (i.e., water). acs.orgljmu.ac.uk However, for boronic acids containing basic nitrogen sites, such as the aminopyridine moiety, the stability profile can be much more nuanced, often showing maximum instability at or near neutral pH. nih.govresearchgate.net

| Compound | Conditions (70 °C, 50% aq. dioxane) | Approximate Half-life (t₀.₅) |

|---|---|---|

| 3-Pyridylboronic acid | pH 12 | > 1 week acs.org |

| 4-Pyridylboronic acid | pH 12 | > 1 week acs.org |

| 2-Pyridylboronic acid | pH 7 | ~27 seconds acs.org |

| 5-Thiazolylboronic acid | pH 7 | ~25-50 seconds acs.org |

Basic heteroaromatic boronic acids, particularly those with a nitrogen atom positioned ortho to the boronic acid (e.g., 2-pyridyl systems), can exhibit exceptionally rapid protodeboronation at neutral pH. researchgate.netwikipedia.org This instability is attributed to the formation of a zwitterionic intermediate. acs.orgwikipedia.org In the case of this compound, the basic 2-amino group can be protonated by the acidic boronic acid moiety in an intramolecular fashion.

This speciation is analogous to that of amino acids. wikipedia.org The resulting zwitterionic species is highly activated towards unimolecular fragmentation of the C–B bond, leading to rapid decomposition. acs.orgwikipedia.org Shifting the pH away from the neutral point—either by adding a strong acid or a strong base—disrupts the formation of this highly reactive zwitterion and can actually slow down the rate of protodeboronation. wikipedia.org

The protodeboronation of arylboronic acids can be influenced by various catalytic effects. The process can be subject to general acid or base catalysis. wikipedia.org Furthermore, a phenomenon known as self-catalysis or auto-catalysis has been observed for some arylboronic acids. nih.govacs.org This form of catalysis is most prominent when the pH is close to the pKa of the boronic acid, a condition where significant concentrations of both the neutral boronic acid and its conjugate boronate anion coexist. nih.govacs.org One species can then act as a catalyst for the decomposition of the other.

External agents can also catalyze protodeboronation. Transition metals, such as copper and silver salts, have been shown to promote the reaction. rsc.orgrsc.org For instance, CuSO₄ has been used to catalyze the protodeboronation of a wide range of arylboronic acids in aqueous ethanol (B145695). rsc.org Conversely, Lewis acid additives have been shown to have variable effects on the fragmentation of zwitterionic intermediates, in some cases attenuating the reaction (e.g., for 2-pyridylboronic acid) and in others accelerating it (e.g., for 5-thiazolylboronic acid). researchgate.netacs.org

Catalytic Transformations Involving this compound

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and this compound serves as a competent nucleophilic partner in this transformation. The reaction facilitates the coupling of the pyridinyl moiety to a variety of electrophilic partners.

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound proceeds through a well-established sequence of three fundamental steps, all centered around a palladium catalyst. libretexts.org

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide or triflate (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen or carbon-triflate bond, resulting in the formation of a square planar palladium(II) intermediate. libretexts.org The rate of this step is generally dependent on the nature of the leaving group, with the reactivity order typically being I > Br > OTf > Cl.

Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The this compound is first activated by a base, forming a more nucleophilic boronate species. This boronate then reacts with the palladium(II) intermediate from the oxidative addition step. The halide or triflate ligand on the palladium is replaced by the 2-amino-3-fluoropyridin-4-yl group, yielding a new diorganopalladium(II) complex. The precise mechanism of transmetalation can be complex and is influenced by the reaction conditions, including the base and solvent employed. libretexts.orgnih.gov

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. This process forms the new carbon-carbon bond between the aryl group from the electrophile and the pyridinyl group from the boronic acid, yielding the desired biaryl product. The palladium catalyst is simultaneously reduced back to its catalytically active palladium(0) state, allowing it to re-enter the catalytic cycle. libretexts.orgwikipedia.org

The electronic and steric properties of the fluorine and amino substituents on the pyridinyl ring of this compound play a significant role in modulating its reactivity and selectivity in Suzuki-Miyaura coupling reactions.

Fluorine Substituent: The strongly electronegative fluorine atom at the 3-position exerts a significant electron-withdrawing inductive effect. This effect can influence the nucleophilicity of the boronic acid and the electronic properties of the resulting palladium complexes. In some cases, electron-withdrawing groups on the boronic acid can decrease the rate of transmetalation. However, the presence of fluorine can also impact the stability of the organoboron reagent and the final product. mdpi.com

Amino Substituent: The amino group at the 2-position is an electron-donating group, which can increase the electron density of the pyridine (B92270) ring and potentially enhance the rate of transmetalation. Furthermore, the ortho-amino group can act as a coordinating ligand for the palladium center. This chelation effect can influence the geometry of the transition states in the catalytic cycle, potentially impacting both the reactivity and selectivity of the coupling reaction. Such chelation has been observed to direct the regioselectivity in couplings of other substituted pyridines. beilstein-journals.org

This compound is expected to couple with a wide range of electrophilic partners under appropriate Suzuki-Miyaura conditions. The choice of catalyst, ligand, and base is crucial for achieving high yields and accommodating various functional groups.

| Electrophile Type | Example | Typical Catalyst System | Expected Reactivity |

| Aryl Iodides | 4-Iodoanisole | Pd(PPh₃)₄, Na₂CO₃ | High |

| Aryl Bromides | 4-Bromotoluene | Pd(OAc)₂, SPhos, K₃PO₄ | Good to High |

| Aryl Chlorides | 4-Chlorobenzonitrile | Pd₂(dba)₃, XPhos, K₃PO₄ | Moderate to Good |

| Aryl Triflates | Phenyl triflate | Pd(OAc)₂, PCy₃, K₃PO₄ | Good |

| Heteroaryl Halides | 2-Bromothiophene | Pd(dppf)Cl₂, Na₂CO₃ | Good |

This table presents expected reactivities based on general principles of Suzuki-Miyaura couplings and may require optimization for the specific substrate.

Aryl and heteroaryl halides are common coupling partners, with iodides and bromides generally being more reactive than chlorides. nih.gov The use of sterically bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, has significantly expanded the scope to include less reactive aryl chlorides. Aryl triflates are also excellent electrophiles for this reaction. researchgate.net

When this compound is coupled with a chiral, non-racemic electrophile, the stereochemical outcome is a critical consideration. In general, the Suzuki-Miyaura coupling proceeds with retention of stereochemistry at the sp²-hybridized carbon of the electrophile.

For electrophiles with stereocenters adjacent to the reacting carbon, the reaction conditions can sometimes influence the stereochemical integrity of the product. However, for the coupling of aryl and vinyl halides, the stereochemistry of the double bond is typically retained. wikipedia.org In cases where atropisomerism is possible in the biaryl product, the ortho-substituents on both coupling partners can influence the rotational barrier and the conformational preferences of the final product. The ortho-amino group on the pyridinyl moiety could play a role in directing the stereochemical outcome in such cases through steric interactions or chelation control in the transition state. beilstein-journals.org

Copper-Catalyzed Chan-Lam Coupling Reactions for C-N and C-O Bond Formation

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, offering an alternative to palladium-catalyzed methods. wikipedia.org (2-Amino-3-fluoropyrin-4-YL)boronic acid can serve as the aryl source for the formation of C-N and C-O bonds with suitable amine and alcohol nucleophiles.

The general mechanism of the Chan-Lam coupling involves the interaction of a copper(II) catalyst with the boronic acid and the nucleophile. The reaction is typically carried out in the presence of an oxidant, often atmospheric oxygen, to regenerate the active copper(II) species. The key steps are believed to involve transmetalation of the aryl group from boron to copper, followed by coordination of the nucleophile and subsequent reductive elimination to form the C-N or C-O bond. nrochemistry.comalfa-chemistry.com

The scope of the Chan-Lam coupling with this compound is expected to include a variety of amines and phenols. The presence of the 2-amino group on the pyridine ring might influence the reaction, potentially acting as a competing nucleophile or a directing group. Careful optimization of reaction conditions, including the choice of copper salt, ligand (if any), base, and solvent, is crucial for achieving high yields and selectivity.

| Nucleophile | Product Type | Typical Conditions |

| Primary Amines (e.g., Aniline) | N-Aryl-2-amino-3-fluoropyridine | Cu(OAc)₂, Pyridine, O₂ |

| Secondary Amines (e.g., Morpholine) | N-Aryl-2-amino-3-fluoropyridine | Cu(OAc)₂, Et₃N, O₂ |

| Phenols (e.g., Phenol) | O-Aryl-2-amino-3-fluoropyridine | Cu(OAc)₂, Pyridine, O₂ |

This table provides illustrative examples of potential Chan-Lam couplings. The inherent amino group of the boronic acid could lead to self-coupling or other side reactions, necessitating careful control of the reaction conditions.

Given that the substrate itself contains an amino group, intramolecular or intermolecular self-coupling reactions could be a potential side reaction. The choice of reaction conditions would be critical to favor the desired intermolecular coupling with the added nucleophile. Studies on the Chan-Lam coupling of 2-aminopyridine (B139424) have shown that N-arylation is feasible, suggesting that the desired transformation with this compound is achievable. researchgate.net

Other Palladium-Catalyzed Reactions (e.g., Methylation of Boronate Esters)

Beyond traditional cross-coupling reactions, boronic acids and their ester derivatives serve as versatile substrates for other palladium-catalyzed transformations, such as methylation. A direct methylation method for aryl, heteroaryl, and vinyl boronate esters using iodomethane (B122720) has been developed, catalyzed by a palladium source in conjunction with a sterically hindered, electron-donating phosphine ligand like PtBu2Me. escholarship.orgnih.govorganic-chemistry.org This transformation is significant for its broad substrate scope and high functional group tolerance, making it particularly suitable for the late-stage derivatization of complex, biologically active molecules. escholarship.orgnih.gov

The reaction typically proceeds under mild conditions, with low catalyst loadings, and offers a straightforward procedure that can be readily scaled. nih.gov For heteroaryl boronate esters, including those derived from pyridines, the methylation occurs in good to excellent yields. escholarship.org The process is not only limited to pinacol (B44631) esters but is also effective for boronic acids and other common boronic acid derivatives. escholarship.orgnih.gov This methodology can be integrated into tandem, one-pot sequences, combining C-B bond-forming reactions (like C-H borylation) with subsequent methylation, providing efficient access to methylated compounds directly from their corresponding arenes or heteroarenes. nih.gov The choice of solvent and ligand is crucial, with systems like tert-amyl alcohol and PtBu2Me being identified as highly effective. organic-chemistry.org

| Catalyst System | Methyl Source | Typical Conditions | Substrate Scope | Key Features |

|---|---|---|---|---|

| Palladium source (e.g., Pd(OAc)2) with PtBu2Me ligand | Iodomethane (CH3I) | KOtBu (base), tert-amyl alcohol (solvent), 65 °C | Aryl, heteroaryl, and vinyl boronate esters | Broad scope, high functional group tolerance, suitable for late-stage functionalization. escholarship.orgnih.govnih.gov |

| Palladacycle catalyst (e.g., G3-palladacycle) | Iodomethane (CH3I) | K2CO3 (base), Toluene/H2O, 100 °C | Aryl and heteroaryl boronic acids | Allows for lower catalyst loadings and can be performed on boronic acids directly. escholarship.org |

Copper-Catalyzed Transformations (e.g., Borylation-Cyclization Protocols)

Copper catalysis provides a powerful platform for the functionalization of unsaturated molecules, including borylation-cyclization protocols. nih.gov These transformations are valuable for constructing complex cyclic and heterocyclic scaffolds. The general mechanism involves the in-situ formation of a copper-boryl (Cu-Bpin) species from a copper(I) salt, a base, and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B2pin2). nih.govmdpi.com This active Cu-boryl intermediate then undergoes migratory insertion across a π-system (alkene or alkyne). acs.org The resulting organocopper intermediate can be trapped intramolecularly by an electrophile, leading to cyclization. mdpi.com

These protocols have been applied to synthesize a variety of structures, including borylated γ-lactams, 2-(borylmethyl)cycloalkanols, and other complex N-heterocycles. nih.gov For instance, the copper-catalyzed intramolecular borylative coupling of alkenes with tethered electrophiles like carbamoyl (B1232498) chlorides or aldehydes enables the diastereoselective or enantioselective synthesis of cyclic products. nih.govmdpi.com The choice of ligand is critical for controlling the stereoselectivity of the reaction. mdpi.com Such strategies could be applied to substrates derived from this compound to construct fused ring systems.

| Transformation Type | Catalyst System | Key Mechanistic Steps | Product Class | Reference |

|---|---|---|---|---|

| Borylative Cyclization of Alkenyl Aldehydes | Cu(I) salt, phosphine ligand | Borylcupration of C=C bond, intramolecular 1,2-addition to C=O | anti-Diastereoselective 2-(borylmethyl)cycloalkanols | nih.gov |

| Asymmetric Borylative Cyclization | Cu(I) salt, chiral bisphosphine ligand | Enantioselective borylcupration of C=C bond, diastereoselective cyclization | Chiral Quinazolinones | mdpi.com |

| Borylative Ring-Opening Cyclization | Cu(I) complex with NHC ligand, LiOtBu | Borylcupration followed by ring-opening of a strained ring (e.g., vinylcyclopropane) | Six-membered cyclic borates | acs.org |

| Intramolecular Borylacylation | Cu(I) salt, dppf ligand | Borylcupration of alkene, cyclization with tethered carbamoyl chloride | Borylated γ-lactams | nih.govmdpi.com |

Transition-Metal-Free Functionalizations of Boronic Acids

While transition metals are powerful catalysts, their use can lead to product contamination, which is a significant concern in pharmaceutical applications. organic-chemistry.org Consequently, transition-metal-free methods for functionalizing boronic acids have garnered substantial interest. nih.gov These approaches often employ milder conditions and avoid issues associated with metal toxicity. nih.gov

Ipso-Hydroxylation of Aryl/Heteroaryl Boronic Acids

The conversion of aryl and heteroaryl boronic acids to phenols, known as ipso-hydroxylation, is a fundamental transformation. nih.gov Transition-metal-free methods offer a green and practical alternative to traditional protocols that require strong oxidants or metal catalysts. organic-chemistry.org A variety of reagents can effect this transformation under mild conditions.

Tertiary amine N-oxides have been shown to be highly efficient reagents, converting aryl and heteroaryl boronic acids into their corresponding phenols at ambient temperature, often within minutes. organic-chemistry.org This method demonstrates broad functional group tolerance, which is crucial for substrates like this compound that contain sensitive groups. nih.gov Other common oxidants include hydrogen peroxide (H2O2) and its solid equivalents, as well as Oxone®. nih.govresearchgate.net The reaction mechanism is generally believed to proceed via nucleophilic attack of the oxidant on the boron atom, followed by a 1,2-migration of the aryl/heteroaryl group from boron to oxygen, and subsequent hydrolysis to yield the phenol. organic-chemistry.orgrsc.org

| Oxidant | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Tertiary Amine N-Oxides | Ambient temperature, open flask | Very rapid (1-5 min), mild, avoids metal contamination and overoxidation. | organic-chemistry.orgnih.gov |

| Aqueous Hydrogen Peroxide (H2O2) | Ethanol solvent, may use promoters like HBr or recyclable resins. | Green and cost-effective. | nih.govresearchgate.net |

| Oxone® | Acetone/water or DMF | Efficient for aryl and heteroaryl trifluoroborates as well as boronic acids. | nih.govresearchgate.net |

| Sodium Perborate | Water or solvent-free | Catalyst- and solvent-free conditions are possible, highly efficient. | rsc.org |

Radical Chemistry and Boron-Carbon Bond Activation

Recent advances have established open-shell activation modes as a powerful strategy for the functionalization of organoboron compounds. rsc.org These radical-based approaches can overcome limitations seen in traditional two-electron pathways and enable novel transformations.

A novel mechanism for activating the C–B bond in alkyl boronic acids involves a halogen radical transfer (XRT) event. nih.gov In this process, a bromine radical, for example, can be generated in situ via the photo-induced homolytic cleavage of a Ni–Br bond in a suitable nickel complex. nih.gov This electrophilic bromine radical then interacts with the empty p-orbital on the boron atom of the boronic acid. nih.gov This interaction facilitates the activation of the boronic acid, leading to the generation of an alkyl radical for subsequent cross-coupling reactions. nih.govrsc.org This XRT mechanism circumvents the need to precisely match the redox potentials of the boronic acid and a photocatalyst, broadening the applicability of radical-based couplings. nih.gov This approach, primarily demonstrated for alkyl boronic acids, highlights innovative strategies for C-B bond activation that could potentially be extended to heteroaryl systems.

Photoinduced reactions offer a mild and efficient way to generate radicals from organoboron compounds. researchgate.net Visible-light photoredox catalysis, using either transition metal complexes or organic dyes, can initiate single-electron transfer (SET) processes with boronic acids or their derivatives to generate aryl or heteroaryl radicals. nih.govuni-regensburg.deresearchgate.net

The mechanism often begins with the formation of an electron-rich boronate complex, formed by the reaction of the boronic acid with a base. rsc.org This complex has a lower oxidation potential and can be oxidized by an excited-state photocatalyst to generate a carbon-centered radical, which then participates in the desired chemical transformation. rsc.org Alternatively, direct photoexcitation of certain substrates can lead to homolytic cleavage of the C–B bond or a C–X bond (in the case of borylation of aryl halides), generating the key radical intermediate. nih.govnih.gov These photoinduced methods are notable for their ability to activate even strong carbon-heteroatom bonds for borylation under mild, metal-free conditions. uni-regensburg.denih.gov

Computational Chemistry and Mechanistic Elucidation

Computational chemistry provides a powerful lens for examining the reactivity and mechanistic pathways of organoboron compounds. For this compound, theoretical studies are crucial for understanding how its unique substitution pattern governs its behavior in synthetically important reactions.

Density Functional Theory (DFT) is a primary computational method used to investigate the mechanisms of reactions involving boronic acids, such as the Suzuki-Miyaura cross-coupling. mdpi.comnih.govmdpi.com DFT calculations allow for the mapping of potential energy surfaces, which helps in identifying intermediates and transition states, thereby elucidating the step-by-step reaction pathway. nih.gov For a substituted pyridylboronic acid like this compound, DFT can model the key phases of a catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

| Reductive Elimination | Reaction Energy (ΔG), Transition State Geometry | Determines the feasibility of the final C-C bond formation and catalyst regeneration. |

The reactivity of this compound is profoundly influenced by the interplay between the electron-donating amino group and the electron-withdrawing fluoro group. The fluorine atom, due to its high electronegativity, exerts a strong inductive (-I) effect, which can increase the acidity of the boronic acid. nih.gov This increased Lewis acidity can facilitate the formation of the reactive boronate species required for transmetalation.

Conversely, the amino group can donate electron density to the pyridine ring through a resonance (+M) effect. This donation can impact the nucleophilicity of the ring system. ias.ac.inresearchgate.net DFT studies on substituted pyridines have shown that amino groups significantly affect the charge density on the ring's nitrogen atom and adjacent carbons. researchgate.net The combined electronic effects of the fluoro and amino groups create a unique reactivity profile. Sterically, the placement of these groups adjacent to the boronic acid moiety can influence the approach of the palladium catalyst and the geometry of the transition states. nih.gov

Table 2: Influence of Substituents on the Properties of the Pyridine Ring

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| Amino (-NH₂) | 2-position | Electron-donating (+M > -I) | Increases electron density on the ring, potentially affecting catalyst coordination and oxidative addition. |

Boronic acids are known to exist in equilibrium with various adducts, most commonly the trimeric anhydride (B1165640) form known as a boroxine (B1236090), or as boronate esters when diols are present. The stability of these adducts is critical for both storage and reactivity. Computational modeling can predict the thermodynamic stability of these different forms. researchgate.netumn.edu

Quantum chemical calculations can determine the Gibbs free energy of formation for boroxines and boronate esters from the parent boronic acid. chemrxiv.org These predictive models help in understanding the conditions under which the monomeric boronic acid, the species active in cross-coupling, is favored. For this compound, the electronic effects of the amino and fluoro groups will influence the stability of these adducts. Predictive workflows, integrating quantum chemistry and statistical modeling, can assess the stability of such adducts, providing valuable information for optimizing reaction conditions. chemrxiv.org

The choice of solvent can dramatically alter the rate and outcome of reactions involving boronic acids. digitellinc.com Computational models, particularly those using continuum solvent models like the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM), can simulate how the solvent environment affects the stability of reactants, intermediates, and transition states. ias.ac.in

In Suzuki-Miyaura reactions, solvents can play several roles:

Solubilizing Reactants: Ensuring all components of the reaction mixture are in the same phase.

Stabilizing Charged Species: Polar solvents can stabilize ionic intermediates and transition states, lowering activation energy barriers.

Coordinating to the Catalyst: Solvents can act as ligands for the palladium center, influencing its catalytic activity.

DFT studies have investigated the impact of various solvents on the activation barriers of Suzuki-Miyaura reactions, finding correlations between solvent properties and reaction energies. digitellinc.com For this compound, the presence of the amino group allows for potential hydrogen bonding interactions with protic solvents, which could significantly influence the reaction mechanism compared to aprotic solvent systems. Computational analysis can quantify these solvent-specific interactions and guide the selection of the optimal solvent for a desired transformation. digitellinc.com

Advanced Synthetic Applications and Building Block Utility of 2 Amino 3 Fluoropyridin 4 Yl Boronic Acid Derivatives

Construction of Complex Organic Molecules

The strategic placement of reactive sites on the (2-Amino-3-fluoropyridin-4-YL)boronic acid scaffold makes it an ideal precursor for the synthesis of a wide array of complex organic molecules, including medicinally relevant biaryl compounds and diverse heterocyclic systems.

Synthesis of Biaryl Compounds and Substituted Pyridines

This compound is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of biaryl compounds. This reaction allows for the formation of a carbon-carbon bond between the pyridine (B92270) core and various aryl or heteroaryl partners, leading to structures with significant potential in medicinal chemistry and materials science.

The general scheme for a Suzuki-Miyaura coupling reaction involving this compound is depicted below:

Key Features of the Suzuki-Miyaura Coupling with this compound:

| Feature | Description |

| Catalyst | Typically a palladium(0) complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. |

| Base | An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid. |

| Solvent | A variety of solvents can be employed, including toluene, dioxane, and DMF. |

| Reaction Conditions | The reaction is typically heated to ensure a reasonable reaction rate. |

The fluorine and amino substituents on the pyridine ring can influence the electronic properties of the boronic acid and, consequently, the efficiency and outcome of the coupling reaction. These groups can also serve as handles for further functionalization in the resulting biaryl products. The synthesis of substituted pyridines can be achieved by carefully selecting the coupling partner. For instance, coupling with a substituted aryl halide will yield a pyridine with a corresponding substituted aryl group at the 4-position.

Incorporation into Diverse Heterocyclic Scaffolds

Beyond the synthesis of simple biaryls, the unique functionality of this compound allows for its incorporation into more complex, fused heterocyclic scaffolds. The amino group, in particular, can participate in cyclization reactions with suitable functional groups on the coupled partner.

For example, a biaryl compound synthesized via Suzuki-Miyaura coupling, containing an ortho-functional group on the newly introduced aryl ring, can undergo subsequent intramolecular cyclization. This strategy can lead to the formation of various fused heterocyclic systems, such as pyrido[4,3-b]indoles or other nitrogen-containing polycyclic aromatic compounds. These scaffolds are prevalent in many biologically active natural products and pharmaceutical agents.

An illustrative, generalized reaction scheme is as follows:

The specific nature of the heterocyclic scaffold formed is dependent on the functional group present on the coupling partner and the reaction conditions employed for the cyclization step.

Derivatization and Functional Group Transformations

The inherent reactivity of the boronic acid, amino, and fluoro groups, as well as the pyridine nitrogen, makes this compound and its derivatives amenable to a wide range of functional group transformations and derivatization strategies.

Late-Stage Derivatization Strategies for Complex Molecules

In the context of drug discovery and development, the ability to modify a complex molecule in the later stages of a synthetic sequence is highly advantageous. This "late-stage functionalization" allows for the rapid generation of analogues with improved properties. The reactivity of the different functional groups on the (2-Amino-3-fluoropyridin-4-YL) moiety can be exploited for this purpose.

For instance, the amino group can be acylated, alkylated, or converted to other nitrogen-containing functional groups. The fluorine atom, while generally stable, can under certain conditions be displaced by other nucleophiles. Furthermore, the pyridine nitrogen can be N-oxidized or quaternized to modulate the electronic and steric properties of the molecule. The boronic acid itself can be a handle for further transformations, such as conversion to a hydroxyl or nitro group.

Solid-Phase Synthesis and Resin-to-Resin Transfer Reactions Utilizing Boronic Acids

While specific examples utilizing this compound in solid-phase synthesis are not extensively documented in readily available literature, the principles of using boronic acids in this context are well-established. Boronic acids can be tethered to a solid support, allowing for the synthesis of libraries of compounds through sequential reactions on the resin-bound intermediate.

One potential application is in resin-to-resin transfer reactions. In this approach, a molecule attached to one solid support via a boronic acid linker could be transferred to another resin functionalized with a suitable coupling partner. This technique can be a powerful tool for combinatorial chemistry and the high-throughput synthesis of compound libraries.

Formation of Boronate Esters for Enhanced Stability and Diverse Synthetic Applications

Boronic acids are known to be in equilibrium with their corresponding boroxines (cyclic anhydrides) and can be prone to decomposition under certain conditions. To enhance their stability and ease of handling, they are often converted to boronate esters. Common diols used for this purpose include pinacol (B44631), ethylene (B1197577) glycol, and diethanolamine.

The formation of a boronate ester from this compound can be achieved by reacting it with the corresponding diol, often with azeotropic removal of water.

Advantages of Boronate Esters:

| Property | Description |

| Enhanced Stability | Boronate esters are generally more stable to air and moisture than the corresponding boronic acids, making them easier to store and handle. |

| Improved Solubility | The formation of an ester can improve the solubility of the compound in organic solvents, which can be beneficial for subsequent reactions. |

| Controlled Reactivity | The reactivity of the boron center can be modulated by the choice of the diol, allowing for finer control over reaction outcomes. |

| Purification | Boronate esters are often crystalline solids, which can facilitate their purification by recrystallization. |

These stable boronate esters can then be used in the same synthetic applications as the parent boronic acid, such as Suzuki-Miyaura coupling reactions, often with improved yields and reproducibility. The boronate ester can be cleaved back to the boronic acid under acidic or basic conditions if required.

Applications in Related Chemical Fields

As a substituted pyridine boronic acid, this compound is a versatile building block for organic synthesis. The boronic acid group is a key participant in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds. The amino and fluoro substituents on the pyridine ring can modulate the electronic properties, reactivity, and biological activity of resulting molecules.

There is no published research detailing the use of this compound in materials science. However, compounds with similar structures, such as other aminophenylboronic acids, have been investigated for creating functional materials. The pendant amine group on analogous compounds facilitates attachment to polymer backbones, and the boronic acid moiety is known to interact with diols, making such molecules useful for developing glucose-sensing materials.

The fluorine atom in the target compound could theoretically enhance the properties of polymers or materials by increasing thermal stability and modulating electronic characteristics, which are desirable traits for organic electronic materials like Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics.

Table 1: Hypothetical Applications in Materials Science

| Material Type | Potential Role of this compound | Anticipated Properties | Research Status |

| Functional Polymers | Monomer or functionalizing agent for glucose-sensing hydrogels. | Diol-binding capability for glucose detection. | Not Documented |

| Organic Electronics | Building block for conjugated polymers or small molecules. | Enhanced thermal stability and electron-accepting properties due to the fluoropyridine core. | Not Documented |

| Nanomaterials | Surface modification agent for nanoparticles. | Introduction of specific binding sites (boronic acid) and functionalities (amino group) onto nanomaterial surfaces. | Not Documented |

This table is illustrative and based on the functions of structurally related compounds, not on documented research for this compound.

No specific agrochemicals synthesized from this compound are described in the available literature or patent filings. The precursor, 2-Amino-3-fluoropyridine (B1272040), is cited as an important intermediate for fine chemicals, including pesticides. Similarly, related structures like 2-Amino-3-chloropyridine are noted as key intermediates in the synthesis of herbicides and pesticides.

The fluorinated aminopyridine scaffold is a common feature in a variety of biologically active molecules. The fluorine atom can increase metabolic stability and binding affinity, while the aminopyridine core is a recognized pharmacophore. Therefore, this compound represents a viable, yet currently undocumented, starting point for the synthesis of novel agrochemicals via cross-coupling reactions.

Table 2: Hypothetical Applications in Agrochemical Synthesis

| Agrochemical Class | Potential Role of this compound | Target Activity | Research Status |

| Herbicides | Intermediate to build complex molecules via Suzuki coupling. | Disruption of essential plant biochemical pathways. | Not Documented |

| Fungicides | Precursor for active ingredients containing the fluoropyridine moiety. | Inhibition of fungal growth and development. | Not Documented |

| Insecticides | Building block for creating neurotoxic or growth-regulating agents. | Targeting insect nervous systems or life cycles. | Not Documented |

This table is illustrative and based on the utility of analogous chemical structures in agrochemical discovery, not on documented research for this compound.

Analytical Characterization and Purity Assessment of 2 Amino 3 Fluoropyridin 4 Yl Boronic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to assessing the purity of boronic acids. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are powerful tools for separating the target compound from starting materials, by-products, and degradants.

HPLC and UHPLC are widely used for the analysis of boronic acids, including heterocyclic derivatives like (2-Amino-3-fluoropyridin-4-YL)boronic acid. These techniques, particularly when using reversed-phase columns such as C18, can effectively separate the polar boronic acid from related impurities. rsc.org UHPLC offers significant advantages over traditional HPLC, including shorter analysis times and improved resolution, making it suitable for high-throughput analysis. rsc.org A typical UHPLC-MS method for a broad range of boronic acids can achieve a run time of just one minute without requiring pre-derivatization. rsc.org

Method development often involves screening different stationary phases and mobile phase compositions to achieve optimal separation. For instance, a study developing a separation for eleven different boronic acids utilized columns like the XSelect Premier HSS T3 to achieve baseline resolution.

Table 1: Typical HPLC/UHPLC Parameters for Boronic Acid Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., Acquity BEH C18, XBridge Premier BEH C18) | rsc.org |

| Mobile Phase A | Aqueous buffer (e.g., 10 mM Ammonium Acetate, 0.1% Formic Acid) | rsc.org |

| Mobile Phase B | Organic Solvent (e.g., Acetonitrile, Methanol) | rsc.org |

| Flow Rate | 0.25 - 0.5 mL/min | researchgate.netnih.gov |

| Detection | UV/PDA (e.g., 245 nm), Mass Spectrometry (MS) | rsc.orgpjoes.com |

| Analysis Time | < 15 minutes (can be as short as 1-3 minutes with UHPLC) | rsc.orgresearchgate.netnih.gov |

The pH of the mobile phase has a significant impact on the retention and separation of boronic acids in reversed-phase chromatography. researchgate.net Boronic acids can exist in two forms: a neutral, trigonal planar form and a negatively charged, tetrahedral boronate anion. acs.org The equilibrium between these forms is pH-dependent. Generally, at a pH equal to or greater than the pKa of the boronic acid, it converts to the boronate anion. acs.org

For this compound, the presence of the basic amino group on the pyridine (B92270) ring adds another layer of complexity.

At low pH: The amino group will be protonated (positively charged), while the boronic acid group will be in its neutral form. This can lead to better retention on some reversed-phase columns.

Therefore, controlling the mobile phase pH is a critical parameter for developing a robust and reproducible separation method. Some heterocyclic boronic acids, such as 3-pyridinylboronic acid, can exhibit a low binding pH, allowing for selective interactions at acidic conditions as low as pH 4.5. acs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the identification, confirmation, and quantification of this compound. It is often coupled with liquid chromatography (LC-MS).

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like boronic acids, making it a common tool for their identification and characterization. nih.gov When coupled with UHPLC, ESI-MS provides a rapid and sensitive method for analyzing a wide range of boronic acids. rsc.org However, the analysis can be complicated by the tendency of boronic acids to form other species in the ESI source, such as:

Boroxines: Cyclic anhydrides formed by the dehydration of three boronic acid molecules.

Solvent Adducts and Dimers: These can complicate the resulting mass spectrum. rsc.org

Careful optimization of ESI-MS instrument parameters is crucial to minimize the formation of these interfering ions and ensure accurate identification and quantification. rsc.orgrsc.org

Traditionally, Electron Ionization (EI) mass spectrometry has been challenging for polar compounds like boronic acids, which often require a derivatization step to increase their volatility for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). acs.orgnih.gov This derivatization is an additional, time-consuming step that can introduce unwanted side reactions. acs.org

However, newer methods have been developed that couple nano-liquid chromatography directly to an EI mass spectrometer (nano-LC-EI/MS). acs.orgnih.gov In this technique, the LC eluent is introduced directly into the heated electron impact ion source. acs.orgresearchgate.net This approach allows for the analysis of underivatized boronic acids, generating reproducible mass spectra that are independent of the sample's chemical environment. acs.orgnih.gov The nano-LC-EI/MS method has demonstrated good linearity, robustness, and detection limits as low as 200 pg for boronic acids. acs.orgnih.gov

For the quantification of trace-level impurities or residual starting material in final products, tandem quadrupole mass spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. researchgate.netresearchgate.net This technique can be used to develop highly sensitive methods for quantifying underivatized boronic acids in active pharmaceutical ingredients. researchgate.net

In some cases, particularly for non-nitrogen-containing aryl boronic acids, a simple derivatization step can be employed to significantly increase sensitivity, allowing for quantification down to low parts-per-million (ppm) levels. researchgate.net Method validation for trace analysis typically demonstrates excellent linearity, accuracy (recovery), and precision over the desired concentration range. researchgate.netresearchgate.net

Table 2: Performance Characteristics of LC-MS/MS for Boronic Acid Quantification

| Parameter | Reported Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.1 µg (for a majority of boronic acids) | rsc.orgrsc.org |

| Limit of Quantification (LOQ) | 1.0 µg (for a majority of boronic acids) | rsc.orgrsc.org |

| Linearity (R²) | >0.98 | rsc.orgresearchgate.net |

| Recovery | 97.1% to 105.7% | rsc.orgresearchgate.net |

| Precision (RSD) | <2.0% | rsc.orgresearchgate.net |

Addressing Analytical Challenges: Boroxine (B1236090) Formation and Adducts in MS Analysis

The analysis of boronic acids by mass spectrometry (MS) is often complicated by their inherent tendency to undergo dehydration and form cyclic trimeric anhydrides known as boroxines. nih.gov This process can hinder the detection of the true molecular ion, leading to complex and potentially misleading spectra. In the case of this compound, the formation of its corresponding boroxine is a significant analytical challenge.

Furthermore, adduct formation is common during MS analysis. Depending on the solvent and ionization technique used, boronic acids can form adducts with solvent molecules or other species present in the sample matrix. shoko-sc.co.jp For instance, using electrospray ionization (ESI) with methanol (B129727) as a solvent can lead to the observation of methanol adducts. shoko-sc.co.jp The analysis is further complicated by the potential for dimerization and other unexpected ion formations that can obscure the molecular weight information. researchgate.net

To mitigate these challenges, specific analytical strategies are employed. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS (UHPLC-MS) can be optimized to reduce the in-source formation of boroxines and adducts. shoko-sc.co.jp Another approach involves chemical derivatization, where the boronic acid is reacted with a diol to form a more stable boronate ester prior to analysis, though this adds extra steps to the workflow. nih.govresearchgate.net For matrix-assisted laser desorption/ionization (MALDI-MS), the choice of matrix is critical; for example, 2,5-dihydroxybenzoic acid (DHB) has been shown to form adducts with peptide boronic acids, yielding high-quality spectra without prior derivatization. nih.gov

Spectroscopic Methods for Structure Elucidation and Purity Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. Based on the closely related compound 2-Fluoropyridine-4-boronic acid, two signals in the aromatic region are anticipated. chemicalbook.com Additionally, a broad signal corresponding to the exchangeable protons of the amino (-NH₂) group and another broad signal for the hydroxyl protons of the boronic acid [-B(OH)₂] group would be expected. The exact chemical shifts are influenced by the solvent, concentration, and pH.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Key signals would correspond to the five carbons of the 2-amino-3-fluoropyridine (B1272040) ring. The carbon atom directly attached to the boron (C4, the ipso-carbon) can sometimes be difficult to observe or may appear as a broad signal due to quadrupolar relaxation of the attached boron nucleus. rsc.org The fluorine atom at the C3 position will cause characteristic splitting patterns (C-F coupling) for adjacent carbon atoms. researchgate.net

¹¹B NMR: As boron has two NMR-active nuclei (¹⁰B and ¹¹B), ¹¹B NMR is particularly useful for studying boronic acids due to the higher natural abundance and sensitivity of the ¹¹B isotope. nsf.gov For a tricoordinate arylboronic acid like this compound, a single, typically broad signal is expected in the range of 27-33 ppm, characteristic of an sp²-hybridized boron atom. nsf.govsdsu.edu The formation of the corresponding boroxine would result in a signal at a slightly lower field, around 33 ppm. sdsu.edu The chemical shift is also highly sensitive to pH and coordination with Lewis bases, which would cause a significant upfield shift as the boron center changes from trigonal (sp²) to tetrahedral (sp³). nsf.govrsc.org To avoid a broad background signal from borosilicate glass, the use of quartz NMR tubes is often recommended for ¹¹B NMR. nsf.gov

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| ¹H | ~7.0-8.5 | Signals for pyridyl protons (H5, H6). |

| ¹H | Variable (broad) | Signal for -NH₂ protons. |

| ¹H | Variable (broad) | Signal for -B(OH)₂ protons. |

| ¹³C | ~110-160 | Signals for the five pyridine ring carbons, with C-F coupling observed. The C4 signal may be broad or unobserved. |

| ¹¹B | ~27-33 | Broad signal characteristic of a tricoordinate (sp²) boronic acid. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands. The amino group (-NH₂) typically shows two well-defined stretching vibrations in the 3300-3500 cm⁻¹ region. researchgate.net The boronic acid functional group gives rise to a strong and broad O-H stretching band around 3200-3400 cm⁻¹, as well as B-O stretching vibrations near 1350 cm⁻¹. Vibrations associated with the fluoropyridine ring, including C-F stretching, would also be present. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Boronic Acid (-B(OH)₂) | O-H Stretch | 3200 - 3400 (broad) |

| Boronic Acid (-B-O) | B-O Stretch | 1310 - 1380 |

| Aromatic Ring | C=C / C=N Stretch | 1400 - 1600 |

| Fluoride (-C-F) | C-F Stretch | 1150 - 1250 |

X-ray Diffraction (XRD) for Solid-State Structural Confirmation

Single-crystal X-ray diffraction (XRD) provides unambiguous confirmation of the molecular structure in the solid state, including precise bond lengths, bond angles, and stereochemistry. For this compound, an XRD analysis would definitively establish the geometry of the fluoropyridine ring and the boronic acid group. Crucially, it would reveal the intermolecular interactions that govern the crystal packing. Based on the crystal structure of the analogous compound 4-Amino-3-fluorophenylboronic acid, it is highly likely that the molecules would form hydrogen-bonded dimers in the solid state, where two boronic acid groups interact. researchgate.netpitt.edu Additional hydrogen bonds involving the amino group and the pyridine nitrogen, as well as potential C-H···F interactions, would further stabilize the crystal lattice. nih.gov

Purity Assessment and Reaction Monitoring in Synthetic Procedures

Assessing the purity of this compound and monitoring its formation during synthesis are critical for ensuring high-quality material for subsequent reactions, such as Suzuki-Miyaura cross-couplings. researchgate.net High-Performance Liquid Chromatography (HPLC) and UHPLC, typically with UV detection, are the primary methods for purity assessment. nih.gov These techniques can separate the desired product from starting materials, reagents, and key impurities.

A major challenge in the synthesis and purification of pyridylboronic acids is their propensity to undergo protodeboronation, where the C-B bond is cleaved to yield the parent heterocycle (2-amino-3-fluoropyridine). nih.gov This degradation is often promoted by acidic or basic conditions and can be a significant competing pathway during cross-coupling reactions. acs.org Therefore, analytical methods must be able to resolve the boronic acid from its protodeboronated byproduct.

During synthesis, reaction progress can be monitored using techniques like TLC-MS, HPLC, or ¹H NMR spectroscopy. shoko-sc.co.jpst-andrews.ac.uk These methods allow for the tracking of the consumption of starting materials and the appearance of the boronic acid product. This real-time or near-real-time analysis enables chemists to determine the optimal reaction time and conditions, preventing the formation of excess impurities and maximizing yield.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Improved Efficiency and Environmental Footprint

The synthesis of highly functionalized heteroaromatic boronic acids like (2-Amino-3-fluoropyridin-4-YL)boronic acid often presents challenges related to yield, purity, and environmental impact. Current research trends are moving towards greener, more efficient, and cost-effective synthetic strategies.

Key areas of future development include:

Flow Chemistry: The use of flow chemistry for lithium-halogen exchange and subsequent borylation is a promising avenue. nih.gov This technology allows for precise control over reaction parameters (temperature, mixing, and reaction time), which can suppress side reactions and improve the yield and safety of handling organolithium intermediates. nih.gov

Catalytic C-H Borylation: Direct C-H borylation, catalyzed by transition metals like iridium or rhodium, represents a highly atom-economical approach. nih.gov Research will likely target the development of catalysts that can selectively activate and borylate the C-4 position of a 2-amino-3-fluoropyridine (B1272040) precursor, eliminating the need for pre-functionalized halogenated starting materials.

Eco-Friendly Methodologies: A growing emphasis is placed on developing syntheses that utilize greener technologies. This includes the use of ultrasound or microwave irradiation to accelerate reaction times and increase product yields, potentially reducing energy consumption and the need for harsh solvents. mdpi.com

Table 1: Comparison of Synthetic Strategies for Functionalized Boronic Acids

| Synthetic Strategy | Advantages | Disadvantages | Future Research Focus |

| Traditional Grignard/Organolithium | Well-established, versatile. | Often requires low temperatures, multiple steps, may have low yields. nih.gov | Optimization for functional group tolerance. |

| In Situ Protection/One-Pot | Fewer steps, reduced waste, higher process efficiency. researchgate.net | Requires careful optimization of reaction conditions. | Broadening the scope to more complex substrates. |

| Flow Chemistry | Enhanced safety, precise control, improved yields, easy scalability. nih.gov | Requires specialized equipment. | Integration with other green chemistry principles. |

| Direct C-H Borylation | High atom economy, fewer synthetic steps. nih.gov | Challenges in regioselectivity, catalyst cost. | Development of cheaper, more selective catalysts. |

Exploration of New Catalytic and Metal-Free Transformations for Boronic Acids

While the Suzuki-Miyaura cross-coupling reaction is the most prominent application of boronic acids, the field is rapidly expanding to include a broader range of transformations. nih.govnih.gov Future work on this compound will undoubtedly explore these novel catalytic and, increasingly, metal-free reactions.

Emerging trends in this area include:

Transition-Metal-Free Reactions: There is a significant push to develop reactions that avoid the use of expensive and potentially toxic transition metals. researchgate.net For instance, methods for the transition-metal-free amination of arylboronic acids using reagents like O-benzoyl hydroxylamines or hydroxylamine (B1172632) sulfonic acid have been developed. acs.orgacs.org Applying these methods to this compound could provide direct routes to novel diaminopyridine derivatives. These reactions often proceed via a base-mediated activation of the aminating agent, followed by a 1,2-aryl migration from boron to nitrogen. acs.org

Copper-Mediated Transformations: Copper catalysis offers a cost-effective alternative to palladium for various cross-coupling reactions. A notable emerging application is the copper-mediated radiofluorination of boronic acids using K¹⁸F. acs.orgnih.govacs.org This allows for the late-stage introduction of the positron-emitting isotope ¹⁸F, which is crucial for the synthesis of PET radiotracers. The this compound scaffold is an ideal candidate for developing new PET imaging agents.

Boronic Acids as Catalysts: Beyond their role as reagents, boronic acids themselves can act as catalysts. For example, aminoboronic acids have been shown to catalyze direct amide formation and asymmetric aldol (B89426) reactions. nih.gov Research into the catalytic activity of this compound, leveraging its unique electronic and structural features, could open new synthetic pathways.

Table 2: Emerging Transformations for Boronic Acids

| Transformation Type | Catalyst/Reagent | Potential Product from this compound | Significance |

| Electrophilic Amination | Hydroxylamine derivatives (metal-free) researchgate.netacs.org | 2,4-Diamino-3-fluoropyridine derivatives | Avoids transition metals, provides access to key pharmacophores. |

| Radiofluorination | Cu(OTf)₂, K¹⁸F acs.orgnih.gov | [¹⁸F]-labeled 2-Amino-3,4-difluoropyridine | Synthesis of novel PET imaging agents for diagnostics. |

| C-N Cross-Coupling | Nitrosoarenes (metal-free) researchgate.net | N-Aryl-2-amino-3-fluoropyridin-4-amine | Mild, scalable route to diarylamines. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reactivity, the elucidation of reaction mechanisms, and the rational design of molecules and catalysts. nih.gov

Future research on this compound will greatly benefit from:

Machine Learning (ML) Models: ML algorithms are increasingly used to predict the properties and reactivity of boron-containing compounds. numberanalytics.com Models can be trained on large datasets to predict the stability and reactivity of boronic acids in various reactions, helping to optimize synthetic conditions and identify promising new transformations without extensive empirical screening. numberanalytics.com

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method for understanding reaction mechanisms. numberanalytics.com For this compound, DFT can be used to model the transition states of Suzuki-Miyaura couplings, understand the influence of the fluorine and amino substituents on reactivity, and investigate the energetics of novel metal-free transformations. nih.gov Such studies can clarify the role of intermediates and provide insights that guide experimental design. nih.gov

Predictive Synthesis and Catalyst Design: Computational methods can be used to design novel catalysts specifically tailored for reactions involving this building block. numberanalytics.com For example, by modeling the interaction between the boronic acid and a catalyst's active site, researchers can computationally screen and design ligands or catalysts that enhance reaction efficiency and selectivity. This approach is particularly valuable for developing catalysts for challenging C-H borylation reactions. numberanalytics.com Furthermore, computational tools can help predict the three-dimensional structures and potential energy surfaces of complex systems involving intramolecular nitrogen-boron interactions, which can influence the compound's reactivity. nih.gov

Expansion of Building Block Utility in Diverse Chemical Architectures and Advanced Applications

The unique combination of functional groups in this compound makes it a highly valuable building block for constructing a wide array of complex molecules with potential applications in medicine and materials science. chem-space.comresearchgate.net

Future directions for its application include:

Medicinal Chemistry: Boronic acids are prevalent building blocks in the synthesis of bioactive molecules. chem-space.com The 2-aminopyridine (B139424) moiety is a common scaffold in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate a drug candidate's metabolic stability, binding affinity, and bioavailability. mdpi.com This building block is therefore a prime candidate for the synthesis of novel inhibitors for kinases or other enzymes implicated in diseases like cancer. acs.org The boronic acid group itself can act as a pharmacophore, forming reversible covalent bonds with active site residues in enzymes like proteasomes. mdpi.com

Advanced Materials: Pyridine-containing boronic acids are used to synthesize advanced materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nbinno.com The nitrogen atom of the pyridine (B92270) ring can coordinate with metal centers or act as a specific functional site within a porous framework, influencing properties relevant to gas storage, separation, and catalysis. nbinno.com

Sensors and Bioconjugates: Boronic acids are well-known for their ability to reversibly bind with diols, a property widely exploited in the development of sensors for saccharides like glucose. chem-space.comacs.org The this compound could be incorporated into fluorescent sensor platforms. Additionally, the versatile reactivity of the boronic acid and the presence of an amino group for further functionalization make it a candidate for creating bioconjugates, linking it to proteins or other biomolecules for therapeutic or diagnostic purposes. researchgate.net

Table 3: Potential Applications of this compound

| Application Area | Rationale | Example Target Molecules/Systems |

| Medicinal Chemistry | 2-Aminopyridine scaffold, fluorine for metabolic stability, boronic acid as a warhead. mdpi.commdpi.com | Kinase inhibitors, proteasome inhibitors, novel antibacterial agents. acs.orgnih.gov |

| Materials Science | Pyridine N for coordination, rigid aromatic structure. nbinno.com | Functionalized MOFs and COFs for gas storage or catalysis. nbinno.comresearchgate.net |

| Diagnostics & Sensing | Boronic acid for diol binding, potential for fluorination with ¹⁸F. acs.orgacs.org | Glucose sensors, PET imaging agents. |

| Bioconjugation | Versatile handles (amino, boronic acid) for linking to biomolecules. researchgate.net | Antibody-drug conjugates, targeted delivery systems. |

常见问题

Basic Research Questions

Q. How is (2-Amino-3-fluoropyridin-4-yl)boronic acid synthesized, and what purification challenges arise during its preparation?

- Methodology : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) using halogenated pyridine precursors and boronic acid derivatives. Purification challenges include avoiding boroxine formation (cyclic trimers) under elevated temperatures and mitigating silica gel adsorption during column chromatography due to the compound’s polarity .

- Optimization : Use anhydrous solvents, low-temperature protocols, and derivatization (e.g., pinacol ester formation) to stabilize the boronic acid during purification .

Q. What characterization techniques are critical for verifying the structure and purity of this compound?

- Key Techniques :

- NMR Spectroscopy : and NMR to confirm boronic acid functionality and substituent positions. pH-dependent chemical shifts (e.g., 2,6-difluorophenyl boronic acid shows shifts from 9.08 ppm at pH 3.5 to 6.5 ppm at pH 7.0) .

- HPLC : Reverse-phase chromatography with post-column derivatization (e.g., rhodamine-based receptors) to detect boronic acid impurities at sub-ppm levels .

- Data Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Q. How is this boronic acid utilized in cross-coupling reactions for biaryl synthesis?

- Protocol Design :

- Catalyst : Pd(PPh) or PdCl(dppf) in a 1:3 molar ratio to substrate.

- Solvent : THF/water mixtures (3:1) to solubilize boronic acid and base (e.g., NaCO).

- Reaction Monitoring : TLC or LC-MS to track aryl-aryl bond formation .

Advanced Research Questions

Q. How do non-specific secondary interactions affect glycoprotein binding studies with this compound, and how can these be mitigated?

- Challenge : Immobilized boronic acids may bind non-glycosylated proteins via hydrophobic or ionic interactions, reducing selectivity. For example, RNAse B binding to AECPBA surfaces showed interference from buffer ions .

- Solutions :

- Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.5) to enhance diol-specific binding and reduce ionic interference.

- Surface Modification : Introduce hydrophilic spacers (e.g., carboxymethyl dextran) to minimize hydrophobic interactions .

Q. What experimental strategies resolve contradictions in NMR data caused by pH-dependent boronic acid equilibria?

- Issue : Boronic acid exists in equilibrium between trigonal (B(OH)) and tetrahedral (B(OH)) forms, leading to pH-dependent NMR shifts (e.g., ±3 ppm variance between pH 3.5–7.0) .

- Approach :

- Standardized pH Control : Conduct NMR in buffered DO (e.g., phosphate buffer, pH 7.4) to stabilize the equilibrium.

- Complementary Techniques : Use - correlation spectroscopy (HMBC) to resolve overlapping signals .

Q. How can kinetic parameters of diol binding inform the design of glucose sensors using this boronic acid?

- Kinetic Insights :

- Stopped-Flow Studies : For 4-isoquinolinylboronic acid, values for D-fructose (1.2 × 10 Ms) exceed those for D-glucose (2.4 × 10 Ms), guiding sensor response time optimization .

- Thermodynamic vs. Kinetic Selectivity : High correlates with strong binding affinity, enabling real-time monitoring by prioritizing fast-binding sugars .

Q. What thermal degradation pathways limit the use of this boronic acid in flame-retardant applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。